Cas no 946202-85-3 (5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
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- AKOS024649333
- 946202-85-3
- 5-[2-(dimethylamino)ethylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
- 5-((2-(dimethylamino)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- F2455-0061
- 5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione
-
- インチ: 1S/C14H21N5O2/c1-9-8-16-12-10(11(9)15-6-7-17(2)3)13(20)19(5)14(21)18(12)4/h8H,6-7H2,1-5H3,(H,15,16)
- InChIKey: AXBPIKMXGFGJEU-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C(=NC=C(C)C=2NCCN(C)C)N(C)C(N1C)=O
計算された属性
- せいみつぶんしりょう: 291.16952493g/mol
- どういたいしつりょう: 291.16952493g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 414
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 68.8Ų
5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2455-0061-3mg |
5-{[2-(dimethylamino)ethyl]amino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
946202-85-3 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2455-0061-2mg |
5-{[2-(dimethylamino)ethyl]amino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
946202-85-3 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2455-0061-1mg |
5-{[2-(dimethylamino)ethyl]amino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
946202-85-3 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2455-0061-2μmol |
5-{[2-(dimethylamino)ethyl]amino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
946202-85-3 | 90%+ | 2μl |
$85.5 | 2023-05-16 |
5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dioneに関する追加情報
Introduction to 5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione (CAS No. 946202-85-3)
The compound 5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione, identified by the CAS number 946202-85-3, represents a fascinating molecule in the realm of heterocyclic chemistry. This pyrido-pyrimidine derivative has garnered significant attention due to its unique structural features and potential applications in pharmaceutical research. The presence of multiple nitrogen atoms within its framework suggests a high degree of reactivity and versatility, making it a promising candidate for further exploration in medicinal chemistry.
At the core of this compound's structure lies a fused system of two nitrogen-containing heterocycles: a pyrido ring and a pyrimidine ring. The trimethyl substitution at the 1 and 6 positions of the pyrido ring enhances its stability while simultaneously influencing its electronic properties. This modification is particularly noteworthy as it can modulate the compound's interaction with biological targets by altering its lipophilicity and charge distribution. The dimethylamino)ethylamino side chain appended to the 5-position introduces a cationic character to the molecule, which is often exploited in drug design to improve binding affinity to anionic or polar targets.
The dione functionality at the 2 and 4 positions of the pyrimidine ring adds another layer of complexity to this molecule. Diones are known for their ability to participate in various chemical reactions, including condensation reactions with nucleophiles and Michael additions. This reactivity can be leveraged to further derivatize the compound into more complex structures with tailored biological activities. The combination of these structural elements makes 5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione a versatile scaffold for synthetic chemists aiming to develop novel therapeutic agents.
In recent years, there has been growing interest in exploring novel heterocyclic compounds for their potential therapeutic applications. Pyrido-pyrimidine derivatives have been extensively studied due to their broad spectrum of biological activities. These compounds have shown promise in various disease areas, including cancer therapy, inflammation modulation, and central nervous system disorders. The unique structural features of 5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione position it as a valuable building block for designing molecules with enhanced pharmacological properties.
One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in disease pathways. For instance, preliminary studies suggest that derivatives of this scaffold may interact with enzymes such as kinases and phosphodiesterases. These enzymes play critical roles in cellular signaling pathways that are often dysregulated in diseases like cancer and inflammation. By inhibiting their activity, compounds derived from 5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2
Further investigation into the pharmacokinetic properties of this compound is also warranted. Understanding how the body processes and eliminates this molecule will be crucial for optimizing its therapeutic potential. Studies on related compounds have shown that modifications to the side chains can significantly impact metabolic stability and bioavailability. Therefore,future work should focus on evaluating the metabolic fate of 5-{2-(dimethylamino)ethylamino}-1
The synthesis of 5-{2-(dimethylamino)ethylamino}-1
In conclusion,the compound identified as 5-{2-(dimethylamino)ethylamino}-1
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